BOC-(+/-)-TRANS-4-(3-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID
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Overview
Description
BOC-(+/-)-TRANS-4-(3-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID is a chemical compound with the molecular formula C17H23NO5 and a molecular weight of 321.37 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The compound is known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of BOC-(+/-)-TRANS-4-(3-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Boc Protecting Group: The nitrogen atom of the pyrrolidine ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-Methoxyphenyl Group: The 3-methoxyphenyl group is introduced through a substitution reaction, often using a suitable phenyl halide and a base.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of the corresponding Grignard reagent with carbon dioxide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
BOC-(+/-)-TRANS-4-(3-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic conditions, such as treatment with trifluoroacetic acid.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BOC-(+/-)-TRANS-4-(3-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives and their interactions with biological targets.
Industrial Applications: The compound finds use in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of BOC-(+/-)-TRANS-4-(3-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
BOC-(+/-)-TRANS-4-(3-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
Trans-1-Boc-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: This compound features a methoxy group at the 4-position of the phenyl ring instead of the 3-position.
Trans-1-Boc-4-(4-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid: This compound has a trifluoromethyl group at the 4-position of the phenyl ring.
Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid: This compound contains a chloro group at the 3-position of the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(3S,4R)-4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-6-5-7-12(8-11)22-4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSPNQKPXWOGLL-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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